3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method involves the reaction of 2,4-difluorophenylhydrazine with an appropriate alkyne under acidic conditions to form the desired isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (palladium) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share similar heterocyclic structures and are known for their antifungal and antimicrobial properties.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a pyrrolo and isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and exploring novel chemical reactions .
Properties
Molecular Formula |
C11H8F2N2O |
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Molecular Weight |
222.19 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H8F2N2O/c12-6-1-2-7(9(13)5-6)10-8-3-4-14-11(8)16-15-10/h1-2,5,14H,3-4H2 |
InChI Key |
DMOQJNGUCGXWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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